molecular formula C9H9FN2S B3364109 2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine CAS No. 1096279-13-8

2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine

Cat. No.: B3364109
CAS No.: 1096279-13-8
M. Wt: 196.25
InChI Key: SWMGULDQJVXPTD-UHFFFAOYSA-N
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Description

2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine is a chemical compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with a fluorinated carboxylic acid or its derivatives under acidic conditions. This reaction forms the core benzothiazole structure with a fluorine atom at the 5-position.

    Introduction of the Ethanamine Side Chain: The ethanamine side chain can be introduced by reacting the benzothiazole intermediate with an appropriate alkylating agent, such as ethylamine, under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.

    Substitution: The fluorine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is used in the synthesis of advanced materials, including polymers and dyes, due to its unique electronic properties.

    Biological Studies: The compound is used as a probe in biological studies to investigate enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom at the 5-position enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Chloro-1,3-benzothiazol-2-yl)ethan-1-amine
  • 2-(5-Bromo-1,3-benzothiazol-2-yl)ethan-1-amine
  • 2-(5-Methyl-1,3-benzothiazol-2-yl)ethan-1-amine

Uniqueness

2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity and binding affinity. This makes it a valuable compound for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(5-fluoro-1,3-benzothiazol-2-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2S/c10-6-1-2-8-7(5-6)12-9(13-8)3-4-11/h1-2,5H,3-4,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWMGULDQJVXPTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)N=C(S2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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